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molecular formula C6H18LiNSi2 B1225656 Lithium bis(trimethylsilyl)amide CAS No. 4039-32-1

Lithium bis(trimethylsilyl)amide

Cat. No. B1225656
M. Wt: 167.4 g/mol
InChI Key: YNESATAKKCNGOF-UHFFFAOYSA-N
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Patent
US05420010

Procedure details

A solution of lithium bis(trimethylsilyl)amide was prepared by adding 2.5M n-butyl lithium (208 mL) to a solution of 1,1,1,3,3,3-hexamethyldisilazane (110 mL, 0.52 mol) in tetrahydrofuran (THF) (140 mL) at 0° C. After stirring for 15 min, this solution was added via a cannula to a solution of p-tolualdehyde (59 mL, 0.5 mol) in THF (100 mL), while keeping the temperature between -40° and -50° C. The reaction mixture was then allowed to warm to 10° C. over 30 min. A 2M solution of allyl magnesium chloride (260 mL) in THF was added, keeping the temperature between 10° and 15° C. After stirring for 30 min the reaction was poured into a solution of ammonium chloride (150 gm) in water (1 L). The layers were separated and the aqueous layer was extracted with ether/hexane. The organic layers were washed with brine, combined, dried over sodium sulfate and evaporated. The residue was added to a solution of (1R)-(-)-10-camphorsulfonic acid (62.5 gm) in ethyl acetate (1 L) with cooling. On standing overnight at rt, crystals formed which were filtered and washed with ethyl acetate. The crystals were then stirred with refluxing ethyl acetate (300 mL), filtered and washed with ethyl acetate. The pure title compound weighed 60.7 gm. [α]D =-27.16 (c=0.5, 100% EtOH).
Quantity
208 mL
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
260 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
150 g
Type
reactant
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li:5])CCC.[CH3:6][Si:7]([CH3:14])([CH3:13])[NH:8][Si:9]([CH3:12])([CH3:11])[CH3:10].C1(C)C=CC(C=O)=CC=1.C([Mg]Cl)C=C.[Cl-].[NH4+]>O1CCCC1.O>[CH3:6][Si:7]([N-:8][Si:9]([CH3:12])([CH3:11])[CH3:10])([CH3:14])[CH3:13].[Li+:5] |f:4.5,8.9|

Inputs

Step One
Name
Quantity
208 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
110 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
140 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
59 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
260 mL
Type
reactant
Smiles
C(C=C)[Mg]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
150 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature between -40° and -50° C
CUSTOM
Type
CUSTOM
Details
the temperature between 10° and 15° C
STIRRING
Type
STIRRING
Details
After stirring for 30 min the reaction
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ether/hexane
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The residue was added to a solution of (1R)-(-)-10-camphorsulfonic acid (62.5 gm) in ethyl acetate (1 L)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WAIT
Type
WAIT
Details
On standing overnight at rt
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
crystals formed which
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ethyl acetate
STIRRING
Type
STIRRING
Details
The crystals were then stirred with refluxing ethyl acetate (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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